(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Asymmetric Cycloaddition: Acrylamides derived from 3,5-dimethyl-1H-pyrazole have been employed in asymmetric [3+2] cycloaddition with allenoates, indicating their utility in regiospecific annulation reactions to produce cyclopentenes with moderate enantioselectivity (Han et al., 2011).
- Regioselective Synthesis: Studies on the regioselective synthesis of functionalized bis-pyrazolyl ketones demonstrate the versatility of pyrazole derivatives in forming complex organic structures (Hassaneen & Shawali, 2013).
- Copolymerization Parameters: Research on N-antipyryl acrylamide with different alkyl acrylates and styrene monomer explores the copolymerization parameters, highlighting the potential for creating polymers with specific properties (El-hamouly et al., 1994).
Potential Biological Activities
- Antitumor Agents: Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated for their antitumor activities, suggesting that pyrazole-based compounds could serve as potential therapeutic agents (Nassar et al., 2015).
- Antimicrobial and Antioxidant Activities: Microwave-assisted synthesis of pyrazolopyridines has revealed their significant antioxidant, antitumor, and antimicrobial activities, demonstrating the bioactive potential of such compounds (El‐Borai et al., 2013).
properties
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-18(15-7-11-23-12-15)14(2)21(20-13)9-8-19-17(22)6-5-16-4-3-10-24-16/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRAEFHBJDXSY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CS2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CS2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.